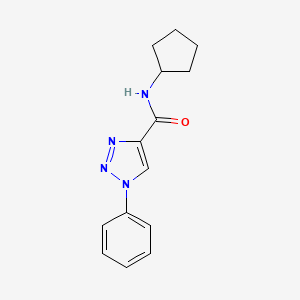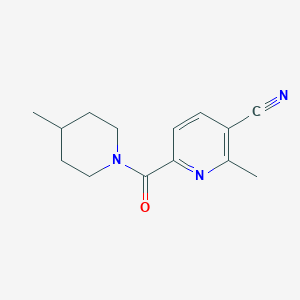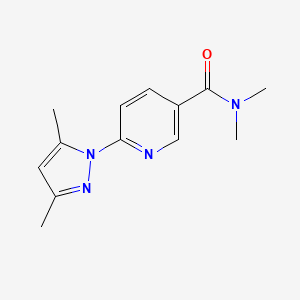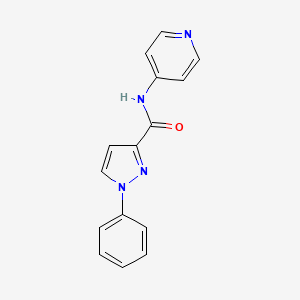
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide, also known as DMIBA, is a chemical compound that has been widely studied for its potential as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
作用機序
The mechanism of action of 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and cell growth. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, as well as the protection of neurons against oxidative stress and inflammation. 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has also been shown to have anti-inflammatory and anti-angiogenic effects, which may help to prevent the growth and spread of tumors.
実験室実験の利点と制限
One of the advantages of 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide as a research tool is its high purity and yield, which allows for accurate and reproducible experiments. However, one limitation of 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide is its relatively high cost, which may limit its use in certain research applications.
将来の方向性
There are many potential future directions for research on 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide, including its use as a therapeutic agent in cancer treatment and neuroprotection, as well as its potential for use in other applications such as anti-inflammatory and anti-angiogenic therapies. Further research is needed to fully understand the mechanism of action of 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide and to identify its potential therapeutic targets. Additionally, future research may focus on developing more cost-effective methods for synthesizing 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide, which could increase its accessibility for research purposes.
合成法
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-difluorobenzoyl chloride with 2-methyl-1H-indole-5-carboxylic acid, followed by the addition of a reducing agent such as sodium borohydride. This process yields 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide in high purity and yield.
科学的研究の応用
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has been studied for its potential as a therapeutic agent in a variety of applications, including cancer treatment and neuroprotection. In cancer treatment, 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroprotection, 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has been shown to have antioxidant and anti-inflammatory properties, which may help to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O/c1-9-7-10-8-11(5-6-14(10)19-9)20-16(21)15-12(17)3-2-4-13(15)18/h2-8,19H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCGDXREXLGURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)



![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)

![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)




![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)
![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)